2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine typically involves the reaction of benzoic acid derivatives with 2-amino-3-hydroxypyridine. One common method uses silica-supported perchloric acid nanoparticles as a catalyst in methanol at room temperature . The reaction proceeds with high yield and the product is purified by recrystallization from acetonitrile .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Frequently involves halogenating agents or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine has been explored for its potential in various scientific fields:
Mechanism of Action
Comparison with Similar Compounds
2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine is unique due to its specific structural features and pharmacological properties. Similar compounds include:
2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine: Known for its antimicrobial activity.
2-(2-Hydroxyphenyl)oxazolo[4,5-b]pyridine: Exhibits antifungal properties.
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine: Used in herbicidal applications.
These compounds share a common oxazolo[4,5-b]pyridine core but differ in their substituents, leading to varied biological activities .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-10-5-2-4-9(8-10)13-15-12-11(17-13)6-3-7-14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWQVXCKKCLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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